molecular formula C11H16N2O B2984227 4-((6-Methylpyridin-2-yl)methyl)morpholine CAS No. 1865144-22-4

4-((6-Methylpyridin-2-yl)methyl)morpholine

Cat. No.: B2984227
CAS No.: 1865144-22-4
M. Wt: 192.262
InChI Key: XQNQGAHLSZENHO-UHFFFAOYSA-N
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Description

Heterocyclic compounds, which are cyclic molecules containing at least one atom other than carbon within their ring structure, are fundamental to the field of chemistry. researchgate.net These motifs are not merely structural curiosities; they are integral components of a vast array of biologically active and industrially significant molecules. researchgate.net The presence of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique physicochemical properties to these rings, influencing everything from molecular geometry and electron distribution to solubility and reactivity.

In the realm of pharmaceuticals, the majority of drugs contain heterocyclic rings, which are often essential for binding to biological targets like enzymes and receptors. researchgate.netgoogle.com This prevalence is due to the ability of heteroatoms to participate in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition. Beyond medicine, heterocyclic systems are vital in agrochemicals, materials science—including organic electronics and photovoltaics—and as versatile intermediates in organic synthesis. asianpubs.org Their structural diversity and functional tunability make them indispensable tools for chemists designing advanced molecular systems.

The morpholine (B109124) ring is a six-membered heterocycle containing both an oxygen and a nitrogen atom. This saturated ring is a highly valued scaffold in medicinal chemistry, often referred to as a "privileged pharmacophore" due to its frequent appearance in bioactive compounds. nih.govresearchgate.net The inclusion of a morpholine moiety in a molecule can confer several advantageous properties. For instance, it often improves aqueous solubility and metabolic stability, key pharmacokinetic parameters in drug design. nih.gov

From a design perspective, the morpholine ring serves multiple roles:

Improving Physicochemical Properties: Its presence can enhance a compound's solubility and polarity, which is beneficial for drug formulation and absorption.

Acting as a Flexible Scaffold: The chair-like conformation of the morpholine ring can position substituents in precise three-dimensional orientations to optimize interactions with a biological target. ontosight.ai

Modulating Basicity: The oxygen atom's electron-withdrawing effect makes the morpholine nitrogen less basic than that of comparable cyclic amines like piperidine, which can be advantageous for avoiding off-target effects. lifechemicals.com

Numerous approved drugs, such as the antibiotic Linezolid and the anticancer agent Gefitinib, incorporate the morpholine structure, highlighting its importance in the development of therapeutic agents. researchgate.net

Pyridine (B92270) is a six-membered aromatic heterocycle containing one nitrogen atom. Structurally related to benzene, the pyridine ring is a cornerstone of modern organic synthesis and is found in countless natural products, pharmaceuticals, and functional materials. nih.gov The nitrogen atom significantly influences the ring's electronic properties, making it electron-deficient compared to benzene. nih.gov This affects its reactivity, allowing it to undergo a different set of chemical transformations and interactions.

Pyridine derivatives are crucial in various chemical contexts:

Medicinal Chemistry: The pyridine ring can act as a hydrogen bond acceptor and is often used as a bioisostere for a phenyl ring, helping to fine-tune a drug's binding affinity and pharmacokinetic profile. researchgate.net

Synthesis and Catalysis: Pyridines are used as ligands for metal catalysts, as bases, and as versatile building blocks for constructing more complex molecules. whiterose.ac.uk The synthesis of substituted pyridines is a well-established area of organic chemistry, with methods like the Hantzsch synthesis providing access to a wide variety of derivatives. nih.gov

Biological Systems: Several essential biological molecules are pyridine derivatives, including nicotinic acid (vitamin B3) and the coenzymes NAD and NADP. nih.gov

The compound 4-((6-Methylpyridin-2-yl)methyl)morpholine integrates the key features of both the morpholine and pyridine scaffolds. Its structure consists of a morpholine ring attached via a methylene (B1212753) (-CH2-) linker to the 2-position of a pyridine ring, which is further substituted with a methyl group at the 6-position.

While extensive, dedicated research on this specific molecule is not widely published, its structure places it firmly within a class of compounds of significant interest to medicinal chemists. Molecules that combine morpholine and pyridine-like heterocycles are frequently explored as potential therapeutic agents. For example, related structures have been investigated as inhibitors of kinases, which are important targets in cancer therapy, and as modulators of receptors in the central nervous system. google.commedchemica.com

The synthesis of this compound can be achieved through established synthetic routes, most commonly via a nucleophilic substitution reaction between 2-(chloromethyl)-6-methylpyridine (B1584554) and morpholine. This straightforward accessibility makes it a valuable building block for the elaboration of more complex molecular targets in drug discovery programs. evitachem.com The compound serves as a clear example of how fundamental heterocyclic motifs are combined to create novel structures for screening and development in the search for new bioactive agents.

Data Tables

Table 1: Chemical Identity of this compound Data sourced from PubChem CID 20791700. nih.gov

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol
Canonical SMILES CC1=NC(=CC=C1)CN2CCOCC2
InChI Key JGFZNNZSKRLGSL-UHFFFAOYSA-N

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(6-methylpyridin-2-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-10-3-2-4-11(12-10)9-13-5-7-14-8-6-13/h2-4H,5-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNQGAHLSZENHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 6 Methylpyridin 2 Yl Methyl Morpholine and Analogues

Established Synthetic Routes to 4-((6-Methylpyridin-2-yl)methyl)morpholine

The formation of the C-N bond between the pyridine (B92270) and morpholine (B109124) moieties is central to the synthesis of this compound. Two of the most common and well-established methods for achieving this are nucleophilic substitution and reductive amination.

Nucleophilic Substitution Reactions with Halogenated Pyridine Precursors

A primary and straightforward route to synthesize this compound involves the nucleophilic substitution of a halogenated precursor, typically 2-(chloromethyl)-6-methylpyridine (B1584554) or 2-(bromomethyl)-6-methylpyridine, with morpholine. In this SN2 reaction, the nitrogen atom of the morpholine ring acts as the nucleophile, attacking the electrophilic benzylic carbon of the pyridine derivative and displacing the halide leaving group.

The reaction is generally carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct, which would otherwise protonate the morpholine, rendering it non-nucleophilic. Common bases include potassium carbonate (K2CO3) or triethylamine (B128534) (Et3N). The choice of solvent is typically a polar aprotic solvent such as acetonitrile (B52724) (MeCN) or dimethylformamide (DMF), which can solvate the cation of the base while not interfering with the nucleophile.

A synthesis analogous to the target compound, the preparation of 4-((1H-benzimidazol-2-yl)methyl)morpholine, was achieved through the substitution reaction between 2-(chloromethyl)-1H-benzimidazole and morpholine in the presence of potassium carbonate in acetonitrile. acs.org This highlights the general applicability of this method for creating similar structural motifs.

Table 1: Typical Conditions for Nucleophilic Substitution

Parameter Condition
Pyridine Precursor 2-(Chloromethyl)-6-methylpyridine
Nucleophile Morpholine
Base Potassium Carbonate (K2CO3)
Solvent Acetonitrile (MeCN)
Temperature Room Temperature to Reflux

Reductive Amination Protocols for C-N Bond Formation

Reductive amination offers an alternative and highly efficient pathway for C-N bond formation. This one-pot reaction involves the initial formation of an iminium ion intermediate from the condensation of an aldehyde (6-methylpyridine-2-carbaldehyde) and a secondary amine (morpholine). This intermediate is then reduced in situ to the desired tertiary amine.

A key advantage of this method is that it avoids the need to prepare and handle potentially unstable halogenated precursors. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly mild and effective for this transformation. Other common reagents include sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation. The use of 2-picoline borane (B79455) has also been reported as an effective reducing agent for the direct reductive amination of aldehyde-bisulfite adducts, which can be useful for unstable parent aldehydes. gctlc.org

This protocol has been successfully applied to the synthesis of N-substituted morpholine nucleoside derivatives, where dialdehydes generated in situ undergo reductive amination with various alkylamines. rsc.org

Table 2: Common Reagents for Reductive Amination

Component Example Reagents
Aldehyde 6-Methylpyridine-2-carbaldehyde
Amine Morpholine
Reducing Agent Sodium triacetoxyborohydride, Sodium cyanoborohydride, 2-Picoline borane, H2/Pd-C
Solvent Dichloromethane (B109758) (DCM), 1,2-Dichloroethane (DCE), Methanol (MeOH)

Advanced Catalytic Approaches in Related Morpholine-Pyridyl Synthesis

While traditional methods are robust, modern organic synthesis increasingly relies on advanced catalytic approaches to improve efficiency, selectivity, and substrate scope.

Palladium-Catalyzed Functionalization Strategies

Palladium catalysis is a cornerstone of modern C-N bond formation, most notably through the Buchwald-Hartwig amination reaction. While typically used for coupling aryl halides with amines, variations of this methodology can be applied to the synthesis of compounds like this compound. For instance, a palladium catalyst could be used to couple a morpholine derivative with a suitably functionalized pyridine.

More advanced strategies involve the palladium-catalyzed C-H functionalization, which offers a more atom-economical approach by avoiding the pre-functionalization of the pyridine ring. A straightforward strategy has been developed for the arylation at the C5-position of N-(alkyl)pyrimidin-2-amine cores using palladium catalysis. rsc.org Furthermore, enantioselective Pd-catalyzed carboamination reactions have been developed to synthesize 2-(arylmethyl)pyrrolidines, demonstrating the potential for asymmetric synthesis in related heterocyclic systems. nih.gov These methods showcase the power of palladium catalysis to create complex amine-containing heterocycles with high levels of control. nih.govnih.gov

Exploration of Stereoselective and Regioselective Synthesis

The synthesis of specific isomers is a critical aspect of medicinal and materials chemistry. While the parent compound this compound is achiral, analogues with substituents on the morpholine or pyridine ring can possess stereocenters.

Regioselectivity concerns the control of reaction position. In the synthesis of substituted pyridines, controlling the position of functionalization is crucial. Metal-catalyzed C-H activation strategies are at the forefront of regioselective synthesis, allowing for the functionalization of specific C-H bonds based on the directing effect of existing functional groups. rsc.org

Principles of Green Chemistry in Compound Synthesis

The principles of green chemistry are increasingly important in guiding the development of synthetic methodologies to minimize environmental impact. rsc.org The synthesis of amines, including this compound, can be evaluated and optimized using these principles. mdpi.com

Key considerations in the green synthesis of this compound include:

Atom Economy : Reductive amination is generally more atom-economical than nucleophilic substitution, which generates stoichiometric salt byproducts.

Safer Solvents and Reagents : Replacing hazardous solvents like dichloromethane with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) is a key goal. organic-chemistry.org The use of dimethyl carbonate as a green methylating agent is another example.

Catalysis : Catalytic methods, such as catalytic hydrogenation for reductive amination or palladium-catalyzed couplings, are preferred over stoichiometric reagents because they reduce waste. mdpi.com

Energy Efficiency : Performing reactions at ambient temperature and pressure reduces energy consumption.

Renewable Feedstocks : There is a growing interest in synthesizing amines from biomass-derived precursors. mdpi.com

A recently developed green protocol for morpholine synthesis involves the conversion of 1,2-amino alcohols using ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide, avoiding harsh reagents and generating less waste. organic-chemistry.org Such innovative approaches align with the goals of sustainable chemistry and can be applied to the synthesis of a wide range of morpholine derivatives. organic-chemistry.org

Advanced Spectroscopic and Structural Characterization of 4 6 Methylpyridin 2 Yl Methyl Morpholine

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Investigation of Crystal Packing and Intermolecular Hydrogen Bonding Networks

The analysis of the crystal structure would also reveal the nature of intermolecular interactions that stabilize the crystal lattice. This includes identifying any hydrogen bonds, van der Waals forces, or π-π stacking interactions. For 4-((6-Methylpyridin-2-yl)methyl)morpholine, potential hydrogen bond acceptors include the nitrogen atom of the pyridine (B92270) ring, the nitrogen and oxygen atoms of the morpholine (B109124) ring, which could interact with hydrogen bond donors in neighboring molecules.

Computational and Theoretical Investigations of 4 6 Methylpyridin 2 Yl Methyl Morpholine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) for Ground State Geometry and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 4-((6-Methylpyridin-2-yl)methyl)morpholine, DFT calculations would be employed to determine its most stable three-dimensional arrangement, known as the ground state geometry. This involves optimizing bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. From this optimized geometry, various electronic properties such as total energy, dipole moment, and charge distribution on individual atoms can be calculated. These properties are crucial for understanding the molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. For this compound, this analysis would provide insights into its potential for charge transfer within the molecule and with other species.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is used to predict the reactive sites for electrophilic and nucleophilic attacks. The MEP map uses a color scale to denote different potential values: red indicates regions of high electron density (nucleophilic sites), blue indicates regions of low electron density (electrophilic sites), and green represents neutral regions. An MEP analysis of this compound would identify the nitrogen and oxygen atoms as potential sites for electrophilic attack and the hydrogen atoms as sites for nucleophilic attack.

Natural Bond Orbital (NBO) and Charge Transfer Investigations

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines the interactions between filled and vacant orbitals, which can reveal information about intramolecular charge transfer, hyperconjugation, and the delocalization of electron density. For this compound, NBO analysis would quantify the stability arising from these electronic interactions and provide a more refined understanding of its chemical bonds and reactivity.

Molecular Dynamics (MD) Simulations and Conformational Studies

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, an MD simulation would provide a detailed view of its conformational flexibility and dynamic behavior in different environments, such as in a solvent or interacting with a biological target. This would involve simulating the molecule's trajectory by solving Newton's equations of motion, allowing for the exploration of its various possible shapes and their relative stabilities.

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this is often used to predict the binding mode of a small molecule ligand, such as this compound, to the active site of a protein. The results of a docking study would include the binding affinity (a measure of the strength of the interaction) and a detailed visualization of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. This information is critical for understanding the potential biological activity of the compound.

Quantitative Structure-Activity Relationship (QSAR) and CoMFA Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of chemical compounds based on their molecular structures. researchgate.net These models are built by establishing a correlation between the chemical structures of a series of compounds and their measured biological activities. In the context of this compound and its analogues, QSAR studies can be instrumental in predicting their potential therapeutic effects.

The development of a QSAR model typically involves calculating a set of molecular descriptors for each compound in a dataset. These descriptors can be electronic, steric, geometric, or energetic properties of the molecules. nih.gov For a series of pyridine (B92270) derivatives, for instance, descriptors could include parameters like dipole moment, molecular volume, and lipophilicity. researchgate.net Once the descriptors are calculated, a mathematical equation is derived to link these descriptors to the observed biological activity. This equation can then be used to predict the activity of new, untested compounds. A study on pyridine and bipyridine derivatives used the half-maximal inhibitory concentration (IC50) against a cancer cell line to develop a QSAR model with a high coefficient of determination (R2), indicating a strong correlation. researchgate.netnih.gov

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that goes a step further by considering the three-dimensional structure of the molecules. scm.comresearchgate.net In a CoMFA study, the molecules in a dataset are aligned, and their steric and electrostatic fields are calculated at various points in a 3D grid surrounding them. e3s-conferences.org These field values are then correlated with the biological activity using statistical methods like Partial Least Squares (PLS). The results are often visualized as contour maps, which highlight regions where modifications to the molecular structure might lead to an increase or decrease in activity. researchgate.net For morpholino derivatives, CoMFA has been used to study their potential as inhibitors of specific biological targets. researchgate.net

The application of QSAR and CoMFA to this compound would involve synthesizing a series of related compounds and testing their biological activity. The data from these experiments would then be used to build predictive models that could guide the design of more potent and selective molecules.

Illustrative QSAR Data for Pyridine-Morpholine Derivatives

Compound IDLogPMolecular WeightDipole Moment (Debye)Predicted IC50 (µM)
1 2.5206.282.15.2
2 2.8220.312.34.1
3 2.2192.251.96.8
4 3.1234.342.53.5

Theoretical Reactivity and Fukui Function Analysis

The theoretical reactivity of a molecule can be explored using quantum chemical calculations, which provide insights into its electronic structure and how it is likely to interact with other chemical species. For this compound, understanding its reactivity is crucial for predicting its metabolic fate and potential interactions with biological targets.

The reactivity of pyridine and its derivatives is influenced by the nitrogen atom in the ring, which makes it less susceptible to electrophilic aromatic substitution compared to benzene. wikipedia.org The presence of substituents, such as the methyl and morpholinomethyl groups in the target compound, can further modulate this reactivity. nih.gov Computational methods like Density Functional Theory (DFT) can be used to calculate various molecular properties that shed light on reactivity, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tjnpr.org The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net

Fukui function analysis is a powerful tool within DFT that helps to identify the most reactive sites within a molecule. scm.com The Fukui function, f(r), describes the change in electron density at a specific point when an electron is added to or removed from the molecule. scm.com There are three main types of Fukui functions:

f+(r): for nucleophilic attack (where an electron is added).

f-(r): for electrophilic attack (where an electron is removed).

f0(r): for radical attack.

Hypothetical Fukui Function Indices for Key Atoms in this compound

Atomf+ (Nucleophilic Attack)f- (Electrophilic Attack)
Pyridine N1 0.0850.150
Pyridine C2 0.0900.050
Pyridine C6 0.1100.065
Morpholine (B109124) N4 0.1200.030
Morpholine O1 0.0500.095

Structure Activity Relationship Sar Studies of 4 6 Methylpyridin 2 Yl Methyl Morpholine Analogues

Systematic Modification of the Pyridine (B92270) Moiety and its Impact on Biological Interactions

The pyridine ring serves as a crucial scaffold for interaction with biological targets. Its electronic properties and substitution pattern are key determinants of activity.

Influence of Methyl Group Position and Substituent Effects on Pyridine Ring

The position of the methyl group on the pyridine ring, as well as the introduction of other substituents, can significantly alter the biological activity of 4-((6-methylpyridin-2-yl)methyl)morpholine analogues. In related series of pyridine-containing compounds, the location and nature of substituents are known to heavily influence receptor affinity and functional potency. nih.govnih.gov

For instance, in studies of 2-methyl-6-(phenylethynyl)pyridine (MPEP), a well-known mGluR5 antagonist, substitutions on the pyridine ring were critical for activity. nih.gov While the parent compound has a methyl group at the 2-position, SAR studies often explore moving this group to other positions (e.g., 3, 4, or 5) or replacing it altogether. Such changes can affect the molecule's conformation, steric profile, and electronic distribution, thereby altering its binding affinity for a target protein.

Generally, electron-donating groups (like methyl) or electron-withdrawing groups (like halogens or cyano groups) can modulate the pKa of the pyridine nitrogen and its ability to form hydrogen bonds or engage in other interactions. Steric effects are also significant; bulky substituents can prevent the molecule from fitting into a binding pocket, while smaller groups may be more favorable. princeton.edu For example, a study on pyridine derivatives showed that while fluorine and chlorine substitutions at the para-position of a phenyl ring attached to pyridine resulted in high activity, methyl and hydroxyl groups at the same position increased the IC50 values, indicating lower potency. mdpi.com

Table 1: Illustrative Impact of Pyridine Ring Substituents on Biological Activity This table is based on general principles of pyridine SAR and does not represent data for the specific this compound scaffold.

Substituent (R) at Position 6Substituent at Other PositionsGeneral Effect on ActivityRationale
-CH₃ (Methyl)NoneBaseline ActivityProvides a balance of steric and electronic properties.
-HNoneOften Decreased ActivityLoss of beneficial steric/electronic contribution from the methyl group.
-CF₃ (Trifluoromethyl)NonePotentially Increased ActivityStrong electron-withdrawing group, can enhance binding and improve metabolic stability.
-Cl (Chloro)4-ChloroVariable; Can Increase or DecreaseAlters electronic profile; can form halogen bonds but adds steric bulk.
-OCH₃ (Methoxy)NonePotentially Increased ActivityElectron-donating; can act as a hydrogen bond acceptor.

Heteroatom Substitution within the Pyridine Ring System

Replacing one of the carbon atoms in the pyridine ring with another heteroatom, most commonly nitrogen, leads to diazine analogues such as pyrimidines, pyridazines, or pyrazines. This is a common strategy in medicinal chemistry to modulate a compound's properties. Such a change significantly alters the electronic distribution, hydrogen bonding capacity, and metabolic stability of the ring. For example, introducing a second nitrogen atom can create new hydrogen bond donor/acceptor sites, potentially enhancing target affinity. It also tends to lower the molecule's lipophilicity, which can improve its solubility and pharmacokinetic profile. In studies of anti-prion agents, analogues based on acridine, 2-methylquinoline, and 2-phenylquinazoline (B3120039) showed that the arrangement of nitrogen atoms was key to activity. nih.gov

Role of the Morpholine (B109124) Moiety in Modulating Activity and Pharmacokinetics

The morpholine ring is widely recognized in medicinal chemistry as a "privileged pharmacophore". nih.govresearchgate.net Its inclusion in a molecule is often intended to enhance potency, modulate physicochemical properties, and improve the pharmacokinetic profile. sci-hub.see3s-conferences.orge3s-conferences.orgnih.govresearchgate.net The morpholine moiety can increase aqueous solubility, improve metabolic stability, and provide a scaffold for precise spatial orientation of other functional groups. researchgate.netacs.org Its weak basicity (pKa ≈ 8.7) can be advantageous for cell permeability and avoiding off-target effects associated with more strongly basic amines. researchgate.net

Structural Variations within the Morpholine Ring

Modifications to the morpholine ring itself can fine-tune a compound's activity and properties. Introducing substituents on the carbon atoms of the morpholine ring (C-substitution) is a key strategy. ru.nlresearchgate.net Adding small alkyl groups, for example, can introduce chirality and provide additional steric interactions within a binding pocket, potentially increasing potency or selectivity. researchgate.net

Another effective modification is the creation of bridged morpholines. For instance, adding a 3,5-ethylene bridge can conformationally lock the ring, reducing its flexibility. e3s-conferences.org This pre-organization can be entropically favorable for binding to a target, leading to a significant increase in potency. Such rigidified analogues can also exhibit improved selectivity and better penetration of the central nervous system (CNS). e3s-conferences.org

Table 2: Effect of Structural Variations of the Morpholine Moiety This table illustrates general outcomes of morpholine modifications.

ModificationExamplePotential OutcomeRationale
Unsubstituted MorpholineStandard morpholine ringBaseline activity and solubilityProvides good balance of properties.
C-Substitution3-methylmorpholineIncreased potency/selectivityIntroduces chirality and new steric interactions. researchgate.net
Bridged Ring3,5-ethylene bridged morpholineIncreased potency and CNS penetrationReduces conformational flexibility, improving binding affinity. e3s-conferences.org
Bioisosteric ReplacementThiomorpholine (B91149)Altered activity and ADME profileSulfur atom changes bond angles, size, and electronics compared to oxygen. researchgate.net

Stereochemical Considerations of Morpholine Substituents

When substituents are introduced on the morpholine ring, chiral centers are often created. The stereochemistry of these substituents is frequently a critical determinant of biological activity. nih.gov Enantiomers of a chiral drug can exhibit vastly different potency, efficacy, metabolism, and toxicity. One enantiomer may fit perfectly into a chiral binding site on a receptor or enzyme, while the other may bind weakly or not at all. For example, in a series of morpholine derivatives designed as dual serotonin (B10506) and noradrenaline reuptake inhibitors, the activity was found to be highly dependent on the stereochemistry (SS vs. RR configuration) of the substituents. sciforum.net Therefore, the synthesis and testing of individual enantiomers are essential to determine the optimal stereochemical configuration for biological activity.

Importance of the Methylene (B1212753) Linker and its Structural Variants

The methylene (-CH2-) group linking the pyridine and morpholine rings plays a fundamental role in defining the spatial relationship between these two key moieties. The length, rigidity, and chemical nature of this linker are critical for correctly orienting the aromatic and heterocyclic systems for optimal interaction with a biological target.

In analogous compound series, modifying the linker is a common SAR strategy. Increasing the linker length (e.g., to an ethylene (B1197577) or propylene (B89431) chain) would increase the distance and flexibility between the two rings, which could be either beneficial or detrimental depending on the topology of the target's binding site. Conversely, making the linker more rigid, for instance by incorporating it into a ring system or introducing double bonds, can pre-organize the molecule into a more active conformation.

A study on pyridine-bridged analogues of combretastatin-A4 demonstrated the importance of the linker's structure. nih.gov Analogues with a 3-atom linker were found to be significantly more potent than those with a 4-atom linker, highlighting that a specific distance and geometry are required for high activity. Replacing a carbon atom in the linker with a heteroatom (e.g., an oxygen or nitrogen) can also introduce new hydrogen bonding capabilities and alter the linker's conformational preferences, further modulating biological activity. nih.gov

Elucidation of Key Pharmacophoric Elements

The molecular architecture of this compound and its analogues features several key pharmacophoric elements that are crucial for their biological activity. Structure-activity relationship (SAR) studies on related compound series have helped to elucidate the importance of each component: the 2,6-disubstituted pyridine core, the methylene linker, and the morpholine moiety.

The 2,6-Disubstituted Pyridine Core: The pyridine ring is a common motif in medicinal chemistry, often utilized for its ability to engage in hydrogen bonding and π-stacking interactions. nih.gov The 2,6-disubstitution pattern is particularly significant as it precisely orients the side chains for optimal interaction with a biological target. In related series of 2,6-disubstituted pyridine derivatives, this core has been identified as a key component for activity, for instance, in inhibiting Aβ aggregation. nih.gov The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor, a critical interaction for anchoring the molecule within a protein's binding pocket.

The 6-Methyl Group: The methyl group at the 6-position of the pyridine ring plays a significant role in defining the molecule's interaction profile. It can influence the electronic properties of the pyridine ring and provide crucial steric bulk that can enhance binding affinity by fitting into a specific hydrophobic pocket within the target protein. SAR studies on analogous 2-methyl-6-substituted pyridines, developed as mGluR5 antagonists, have demonstrated that this methyl group is a key feature for activity. nih.gov

The Methylene Linker: The single methylene (-CH2-) group serves as a simple and flexible linker, connecting the pyridine scaffold to the morpholine ring. This flexibility allows the two key ring systems to adopt a suitable conformation to bind effectively to a target. The length and nature of this linker are critical, as modifications can significantly alter the molecule's potency by changing the spatial relationship between the pharmacophoric groups.

Pharmacophoric models developed for related 2,6-disubstituted pyridines often highlight the importance of aromatic features and hydrogen bond acceptors, elements that are clearly present in the this compound scaffold. rjptonline.org

Rational Design Principles for Enhanced Potency and Selectivity

Rational drug design principles can be applied to the this compound scaffold to optimize its potency and selectivity for a given biological target. These strategies involve systematic modification of the core structural components.

Modification of the Pyridine Ring: Systematic changes to the pyridine ring can probe its role in target binding. Replacing the 6-methyl group with other small alkyl groups (e.g., ethyl) or polar groups (e.g., hydroxyl, methoxy) can explore the steric and electronic requirements of the corresponding binding pocket. Furthermore, substitution at the 3, 4, or 5-positions of the pyridine ring with various electron-donating or electron-withdrawing groups can fine-tune the electronic character of the ring and introduce new points of interaction.

Bioisosteric Replacement and Modification of the Morpholine Ring: The morpholine ring is a prime candidate for modification to enhance selectivity and potency. A powerful strategy is the use of bioisosteric replacements. Substituting the morpholine with other six-membered heterocycles such as piperidine, piperazine, or thiomorpholine can significantly alter the compound's binding profile, polarity, and basicity.

A notable example of this principle comes from the development of mTOR inhibitors, where replacing a standard morpholine with a more constrained, bridged morpholine derivative led to a dramatic increase in selectivity over related kinases like PI3Kα. researchgate.netscilit.com This is because subtle differences in the amino acid composition of the binding sites can create pockets that better accommodate the specific shape of the modified ring. researchgate.netscilit.com

Table 1: Effect of Morpholine Ring Modification on mTOR Kinase Selectivity
CompoundModificationmTOR IC50 (nM)PI3Kα IC50 (nM)Selectivity (PI3Kα/mTOR)
Analog AStandard Morpholine1.24.84-fold
Analog BBridged Morpholine0.17450026,000-fold
researchgate.netscilit.com

Alteration of the Linker: The methylene linker's length and rigidity are critical parameters for optimization. Increasing the linker length to an ethylene or propylene chain can alter the distance between the pyridine and morpholine rings, potentially allowing for better engagement with spatially distinct binding sites on a target protein. Conversely, increasing the rigidity of the linker, for example by incorporating it into a cyclic structure or introducing a double bond, can lock the molecule into a more favorable, low-energy binding conformation, thereby increasing potency.

SAR studies on analogous 2,6-disubstituted pyridines have shown that the nature of the linker between aromatic units is a key determinant of activity. nih.gov

Table 2: Influence of Aryl Ring ("b"-ring) Substitution on mGluR5 Antagonist Potency in a 2-Methyl-6-substituted Pyridine Series
Compound"b"-ring SubstitutionmGluR5 Ki (nM)
Analog CUnsubstituted Phenyl150
Analog D3-Chlorophenyl28
Analog E3-Cyanophenyl12
Analog F3-Hydroxyphenyl>10,000
nih.gov

By systematically applying these design principles—modifying the pyridine core, altering the morpholine moiety, and optimizing the linker—novel analogues of this compound can be developed with enhanced potency and improved selectivity for their intended biological targets.

Mechanistic Investigations of Biological Target Interactions in Vitro Studies

Enzyme Inhibition Mechanism Elucidation (In Vitro)

There is no published research detailing the inhibitory mechanisms of 4-((6-Methylpyridin-2-yl)methyl)morpholine against the following enzymes in an in vitro setting.

α-Glucosidase Enzyme Inhibition

No studies were found that evaluated the potential of this compound to inhibit the α-glucosidase enzyme. Consequently, there is no data on its IC50 value, mode of inhibition (e.g., competitive, non-competitive), or kinetic parameters.

Phosphoinositide 3-Kinase (PI3K) Selectivity and Interaction Profiling

There is no available data on the interaction of this compound with phosphoinositide 3-kinases. Research on its inhibitory activity against different PI3K isoforms (e.g., α, β, γ, δ) and its selectivity profile has not been published.

Histone Methyltransferase (EZH2) and Histone Deacetylase (HDAC) Interaction Studies

No in vitro studies have been published that investigate the interaction of this compound with the histone methyltransferase EZH2 or any histone deacetylase enzymes. Therefore, its potential as an inhibitor or modulator of these epigenetic targets is unknown.

G-Protein Coupled Receptor (GPCR) Interaction Mechanisms (In Vitro)

There is a lack of published in vitro research on the interaction between this compound and G-protein coupled receptors.

Dopamine (B1211576) D4 Receptor Modulation

No studies were identified that examined the binding affinity, functional activity (agonist, antagonist, or allosteric modulator), or signaling pathways affected by this compound at the dopamine D4 receptor.

Serotonin (B10506) 5HT1a Receptor Modulation

In vitro studies directly investigating the mechanistic interactions of this compound with the serotonin 5HT1a receptor are not extensively available in the public domain. However, the broader class of arylpiperazine derivatives, which share structural similarities, has been widely studied for their modulation of serotonergic receptors. Generally, ligands targeting the 5-HT1A receptor can act as agonists, partial agonists, or antagonists, each eliciting distinct downstream signaling cascades.

Agonist binding to the 5-HT1A receptor, a G-protein coupled receptor (GPCR), typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). nih.govunc.edunih.gov This action is mediated through the activation of the inhibitory G-protein, Gi/o. unc.edu Furthermore, agonist stimulation of the 5-HT1A receptor can lead to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization of the neuronal membrane and a subsequent inhibitory effect on neuronal firing. nih.gov The intrinsic activity of a compound, or its ability to elicit a functional response upon binding, is a critical determinant of its pharmacological profile. nih.gov

For structurally related pyridine-containing compounds, in vitro binding assays are commonly employed to determine their affinity (Ki) for the 5-HT1A receptor. nih.gov Functional assays, such as those measuring agonist-stimulated [³⁵S]GTPγS binding or changes in membrane potential, can then elucidate whether the compound behaves as an agonist or antagonist. unc.edunih.gov While specific data for this compound is not available, its structural motifs suggest potential interaction with the 5-HT1A receptor, warranting further investigation to characterize its specific modulatory effects.

Antimicrobial Action Mechanisms (In Vitro)

Anti-Mycobacterial Activity Mechanisms

There is a lack of direct in vitro studies detailing the specific anti-mycobacterial mechanisms of this compound. However, research into structurally analogous compounds provides potential avenues for its mechanism of action. One critical pathway in Mycobacterium tuberculosis is the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. nih.gov The inhibition of enzymes within this pathway is a validated strategy for anti-tuberculosis drug development. nih.gov

For instance, various nitrogen-containing heterocyclic compounds have been investigated as inhibitors of mycobacterial enzymes. The mycobacterial cell envelope is a key target for many anti-mycobacterial agents. mdpi.com Compounds that disrupt the integrity or synthesis of this complex structure can lead to bacterial death. nih.gov Potential mechanisms could involve the inhibition of key enzymes involved in cell wall biosynthesis or the disruption of the proton motive force across the mycobacterial membrane, thereby affecting cellular energy metabolism. researchgate.net Further in vitro studies, such as minimum inhibitory concentration (MIC) determinations against various mycobacterial strains and specific enzyme inhibition assays, would be necessary to elucidate the precise anti-mycobacterial mechanism of this compound. nih.gov

Antifungal and Antibacterial Mechanistic Pathways

In vitro mechanistic studies specifically for this compound against fungal and bacterial pathogens are not well-documented. However, the morpholine (B109124) moiety is present in a known class of antifungal agents. These morpholine-containing antifungals typically act by inhibiting enzymes involved in the ergosterol (B1671047) biosynthesis pathway, a critical component of the fungal cell membrane. Disruption of ergosterol synthesis leads to a compromised cell membrane and ultimately, fungal cell death. eurekaselect.comnih.gov

In the context of antibacterial activity, various morpholine derivatives have been synthesized and evaluated. nih.gov Their mechanisms of action can be diverse and may include the disruption of the bacterial cell membrane, leading to leakage of intracellular components, or the inhibition of essential enzymes. nih.gov Some studies on other heterocyclic compounds have explored their potential to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication. mdpi.com The pyridine (B92270) moiety in this compound could also contribute to its potential antimicrobial activity, as pyridine derivatives have been explored for their antibacterial properties. To ascertain the specific antifungal and antibacterial mechanistic pathways of this compound, in vitro assays such as broth microdilution to determine MIC values, time-kill studies, and specific enzyme inhibition assays would be required. nih.gov

Antiparasitic Activity Mechanisms (In Vitro)

General mechanisms of antiparasitic action can include the inhibition of essential parasite enzymes, disruption of parasitic cell membranes, interference with parasite nucleic acid synthesis, or modulation of the host immune response. For any given compound, its efficacy and mechanism must be determined through direct in vitro testing against specific parasites. Such studies would typically involve determining the 50% inhibitory concentration (IC50) against the parasite, followed by more detailed mechanistic investigations to identify the specific molecular target.

Protein Binding and Molecular Recognition Studies

Direct protein binding and molecular recognition studies for this compound are not extensively reported. However, computational methods such as molecular docking are valuable tools for predicting the binding affinity and mode of interaction of small molecules with protein targets. Such in silico studies can provide insights into the potential biological targets of a compound and guide further experimental validation. researchgate.net

The process of molecular recognition involves the specific interaction between a ligand and a biological macromolecule, such as a protein or nucleic acid. These interactions are governed by various non-covalent forces, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions. nih.gov For this compound, its structural features, including the pyridine and morpholine rings, provide potential sites for interaction with protein binding pockets.

Experimental techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide detailed atomic-level information about the binding of a ligand to its protein target. Other biophysical techniques, including isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR), can be used to quantify the binding affinity and thermodynamics of the interaction. While specific data for this compound is not available, these are the standard methods that would be employed to characterize its protein binding and molecular recognition properties.

Broader Research Applications and Future Directions

Potential in Materials Science and Polymer Chemistry

The unique bifunctional nature of 4-((6-Methylpyridin-2-yl)methyl)morpholine positions it as a valuable candidate for innovation in materials science and polymer chemistry. The morpholine (B109124) component is known for its utility in polymer production, where its derivatives can function as curing agents, stabilizers, and cross-linking agents to develop advanced materials with enhanced mechanical and thermal properties e3s-conferences.org. The tertiary amine of the morpholine ring can also act as a base catalyst in various polymerization reactions e3s-conferences.org.

Concurrently, the (pyridin-2-yl)methylamine, or picolylamine, portion of the molecule is a well-known bidentate chelating ligand capable of forming stable complexes with a variety of metal ions sigmaaldrich.comsigmaaldrich.comwikipedia.org. This property could be exploited to create novel functional polymers and materials. For instance, the compound could be used to:

Develop Polymer-Supported Catalysts: By incorporating the molecule into a polymer backbone, the picolylamine unit could chelate transition metals, creating recyclable and robust catalysts for organic synthesis nih.gov.

Create Ion-Adsorbing Resins: The chelating properties of the pyridine-methylene-amine segment could be used to design specialized resins for the selective adsorption and recovery of heavy metal ions from aqueous solutions, contributing to environmental remediation efforts sigmaaldrich.com.

Synthesize Chromotropic Materials: Picolylamine-metal complexes are known to exhibit chromotropism (color change in response to external stimuli), suggesting that materials incorporating this scaffold could be developed as sensors .

Applications in Agrochemical and Dye Synthesis

Both pyridine (B92270) and morpholine heterocycles are cornerstones in the agrochemical industry. Pyridine-based compounds are integral to a wide range of fungicides, herbicides, and insecticides nih.govresearchgate.net. Similarly, morpholine derivatives are widely used as fungicides and are actively researched for other crop protection applications, including antiviral agents and plant growth regulators e3s-conferences.orgnih.govacs.org. The hybrid structure of this compound makes it a compelling scaffold for developing new agrochemicals that could potentially exhibit novel modes of action or improved efficacy researchgate.net.

In the field of dye chemistry, the pyridine ring is a versatile component for constructing chromophores. Methylpyridine derivatives, in particular, serve as crucial intermediates in the synthesis of various dyes, including merocyanine and cyanine dyes, which have applications in textiles, inks, and advanced materials like dye-sensitized solar cells nbinno.comresearchgate.netresearchgate.netrsc.orgrsc.org. The 6-methyl-picoline structure within this compound could be functionalized to create novel colorants, with the morpholine group serving to enhance solubility or modulate the electronic properties of the final dye molecule.

Role as a Privileged Scaffold for Drug Discovery and Development

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. Both the pyridine and morpholine rings are independently considered privileged structures nih.govjchemrev.comnih.govresearchgate.net.

The Pyridine Scaffold: The pyridine unit is present in numerous natural products and synthetic drugs, where it often engages in crucial hydrogen bonding and π-stacking interactions with biological receptors nih.gov. Its derivatives exhibit a vast range of biological activities, including antibacterial, antiviral, and anti-inflammatory properties nih.gov.

The Morpholine Scaffold: The morpholine ring is frequently incorporated into drug candidates to improve their physicochemical properties, such as aqueous solubility, metabolic stability, and pharmacokinetic profiles jchemrev.comresearchgate.net. Its presence can lead to enhanced potency and better in vivo performance jchemrev.com.

The combination of these two powerful motifs in this compound creates a scaffold with significant potential. It provides a three-dimensional structure with well-defined hydrogen bond acceptors (the morpholine oxygen and pyridine nitrogen) and a basic center, making it an attractive platform for designing compound libraries to screen against various enzymes and receptors jchemrev.comhebmu.edu.cn.

Emerging Non-Therapeutic and Research Tool Applications

Beyond its potential in applied materials and medicine, this compound and its derivatives hold promise as specialized research tools. The picolylamine moiety is a classic bidentate ligand in coordination chemistry, used to synthesize metal complexes for studying fundamental chemical processes wikipedia.org. As a tertiary amine, the morpholine group can function as an effective base or catalyst in organic synthesis e3s-conferences.org.

Potential applications in this area include:

Ligand for Catalysis: The compound can serve as a ligand for transition metal catalysts, such as those used in transfer hydrogenation and other organic transformations wikipedia.org. The methyl group on the pyridine ring and the morpholine substituent can be used to fine-tune the steric and electronic properties of the resulting catalyst.

Probes for Biomedical Imaging: Metal complexes of picolylamine derivatives have been investigated for applications in molecular imaging sjp.ac.lknih.gov. By chelating appropriate metal ions (e.g., radioactive isotopes), derivatives of this compound could be developed as probes for diagnostic purposes.

Artificial Nucleases: Picolylamine-metal chelates have shown the ability to cleave phosphodiesters, forming the basis for artificial restriction enzymes that can target RNA or DNA nih.gov. This molecule could serve as a new platform for designing such tools for molecular biology.

Future Perspectives for Advanced Functionalization and Hybrid Systems

The future development of this compound will likely focus on its advanced functionalization to create novel, multifunctional hybrid systems. The structure offers multiple sites for chemical modification, including the pyridine ring, the methyl group, and the α-position of the morpholine ring.

Strategic functionalization could lead to:

Bifunctional Molecules: By attaching another active moiety, it may be possible to design molecules with dual modes of action, such as a drug candidate that both inhibits an enzyme and chelates disruptive metal ions.

Smart Materials: Advanced functionalization could lead to polymers or materials that respond to multiple stimuli (e.g., pH and the presence of metal ions) for applications in controlled release systems or smart coatings.

Enhanced Catalytic Systems: The synthesis of a library of derivatives with varied substituents on the pyridine or morpholine rings would allow for the systematic tuning of catalytic activity and selectivity for specific chemical reactions rsc.orgresearchgate.net.

The convergence of a robust metal-chelating unit and a versatile pharmacophore in a single, readily modifiable scaffold ensures that this compound will be a valuable platform for future research and development across multiple scientific disciplines.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 4-((6-Methylpyridin-2-yl)methyl)morpholine derivatives?

A multi-step approach is typically used, involving nucleophilic substitution or coupling reactions. For example, morpholine derivatives are synthesized by reacting halogenated pyridines with morpholine under reflux conditions. Key steps include:

  • Nitro group reduction : A nitro-substituted pyridine intermediate (e.g., 6-nitro-3-pyridyl) is reduced to an amine using catalytic hydrogenation or metal catalysts .
  • Morpholine coupling : The amine intermediate reacts with morpholine derivatives in the presence of a base (e.g., K2_2CO3_3) to form the target compound.
  • Purification : Column chromatography or crystallization (e.g., from ethanol or hexane) ensures high purity .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • 1^1H NMR : Analyze proton environments, such as methyl groups (δ 1.20–2.39 ppm), morpholine protons (δ 3.11–4.15 ppm), and aromatic protons (δ 6.45–7.72 ppm). Splitting patterns (e.g., doublets for J = 6.44 Hz) confirm substitution positions .
  • LCMS (ESI) : Molecular ion peaks (e.g., [M+H]+^+ at m/z 208) validate the molecular weight .
  • IR Spectroscopy : Peaks near 1600–1650 cm1^{-1} indicate C=N or aromatic C=C stretches .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when characterizing this compound derivatives?

Discrepancies often arise from conformational flexibility or solvent effects. Strategies include:

  • Variable Temperature NMR : Assess dynamic processes (e.g., ring flipping in morpholine) by acquiring spectra at different temperatures.
  • Deuterated Solvent Comparison : Test solvents like CDCl3_3 vs. DMSO-d6_6 to identify solvent-induced shifts .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton or proton-carbon couplings .

Q. What strategies are effective in optimizing reaction conditions to minimize byproduct formation during synthesis?

  • Catalyst Screening : Use palladium catalysts (e.g., Pd/C) for selective nitro reductions, avoiding over-reduction .
  • Temperature Control : Maintain reflux at 80–90°C for coupling reactions to prevent decomposition .
  • Stoichiometric Adjustments : Limit excess reagents (e.g., morpholine) to reduce side reactions.
  • In-line Monitoring : Employ techniques like TLC or HPLC to track reaction progress and adjust conditions dynamically .

Q. How can structure-activity relationships (SAR) be explored for this compound in medicinal chemistry?

  • Substituent Variation : Modify the pyridine’s methyl group or morpholine’s substituents (e.g., dimethyl or fluorinated analogs) to assess bioactivity .
  • Biological Assays : Test analogs for receptor binding (e.g., kinase inhibition) or cellular activity (e.g., anti-inflammatory effects) using in vitro models .
  • Computational Modeling : Perform docking studies to predict interactions with target proteins (e.g., using PyMOL or AutoDock) .

Methodological Guidance

  • Safety Protocols : Handle intermediates (e.g., nitro compounds) in fume hoods. Use PPE and store compounds at -20°C for stability .
  • Data Reproducibility : Cross-validate results using databases like PubChem or ECHA to ensure consistency with published spectra .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.